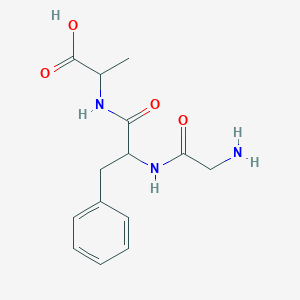

H-Gly-Phe-Ala-OH

Vue d'ensemble

Description

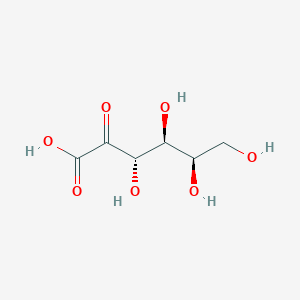

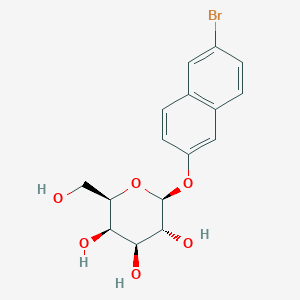

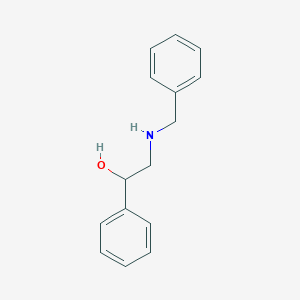

H-Gly-Phe-Ala-OH is a tripeptide composed of the amino acids glycine (Gly), phenylalanine (Phe), and alanine (Ala). This sequence is of interest in peptide research due to its potential biological activities and its role as a building block in larger peptide structures. While the provided papers do not directly discuss H-Gly-Phe-Ala-OH, they do provide insights into similar peptides and their properties, which can be extrapolated to understand H-Gly-Phe-Ala-OH.

Synthesis Analysis

The synthesis of peptides similar to H-Gly-Phe-Ala-OH involves the condensation of protected amino acid units. For instance, a nonapeptide with an Ala–(HO)Gly–Ala sequence was synthesized through the condensation of tripeptide units . This suggests that a similar approach could be used for the synthesis of H-Gly-Phe-Ala-OH, with appropriate protection strategies for the amino and carboxyl groups during the peptide bond formation.

Molecular Structure Analysis

The molecular structure of peptides can be analyzed using various spectroscopic techniques. For example, the nonapeptide mentioned in the first paper was characterized using 1H NMR and CD spectral data, which indicated a disordered structure in DMSO and water . Similarly, the structure of H-Gly-Phe-Ala-OH could be analyzed using these techniques to determine its conformation in different solvents.

Chemical Reactions Analysis

Peptides can form complexes with metal ions, as seen in the nonapeptide that forms a 1:3 complex with iron(III) . The alanine residues in the sequence influence the formation of a chiral complex. By analogy, H-Gly-Phe-Ala-OH may also have the potential to interact with metal ions, and its phenylalanine residue could impart additional specificity or stability to such complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides can be deduced from their amino acid composition and sequence. For example, the copolypeptide H-(Ala-Gly)9-OH was analyzed using quantum chemical calculations and high-resolution solid-state NMR, revealing conformational parameters and chemical shifts characteristic of the α-helical structure . These techniques could be applied to H-Gly-Phe-Ala-OH to determine its physical and chemical properties, such as solubility, stability, and conformational preferences.

Orientations Futures

Peptides like “H-Gly-Phe-Ala-OH” have gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This holds substantial promise for the creation of the next generation nanomedicines .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-9(14(20)21)16-13(19)11(17-12(18)8-15)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,19)(H,17,18)(H,20,21)/t9-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGHDYWNHNLGBV-ONGXEEELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-Phe-Ala-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)